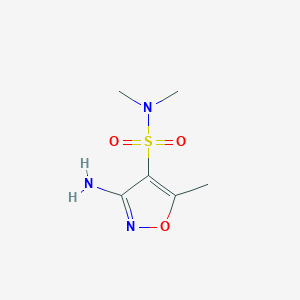![molecular formula C20H15IN4O B2544214 3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923243-95-2](/img/structure/B2544214.png)
3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15IN4O and its molecular weight is 454.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds like Hoechst 33258, a bis-benzimidazole derivative, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, specifically recognizing AT-rich sequences. This property has made such compounds useful as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining and flow cytometry. The exploration of Hoechst derivatives and their analogs underscores the importance of minor groove binders in scientific research for understanding DNA structure and function (Issar & Kakkar, 2013).
Optoelectronic Materials
Quinazolines and pyrimidines, with their extended π-conjugated systems, are extensively researched for their applications in electronic devices, including organic light-emitting diodes (OLEDs), luminescent elements, and photoelectric conversion elements. These compounds, by incorporating into π-extended conjugated systems, have shown significant value in creating novel optoelectronic materials with desirable luminescent and electroluminescent properties (Lipunova et al., 2018).
Properties
IUPAC Name |
3-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXANLAFVGOUILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2544132.png)




![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)




![1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2544149.png)


